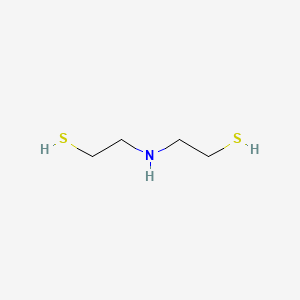
N-isopropyl-1-(pyridin-4-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-1-(pyridin-4-yl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted at the 4-position with a methanesulfonamide group and an isopropyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(pyridin-4-yl)methanesulfonamide typically involves the reaction of pyridine-4-sulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pyridine-4-sulfonyl chloride+Isopropylamine→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-isopropyl-1-(pyridin-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-1-(pyridin-4-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-isopropyl-1-(pyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- N-methyl-1-(pyridin-4-yl)methanamine
- N-(4-methylphenyl)methanesulfonamide
Uniqueness
N-isopropyl-1-(pyridin-4-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Eigenschaften
Molekularformel |
C9H14N2O2S |
|---|---|
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
N-propan-2-yl-1-pyridin-4-ylmethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-8(2)11-14(12,13)7-9-3-5-10-6-4-9/h3-6,8,11H,7H2,1-2H3 |
InChI-Schlüssel |
NACRLODMSOGEAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NS(=O)(=O)CC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
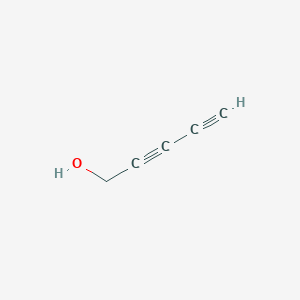
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
![2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13976527.png)
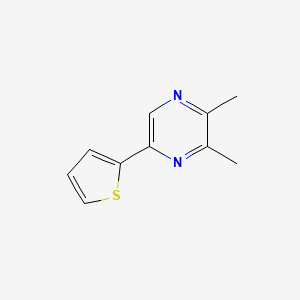
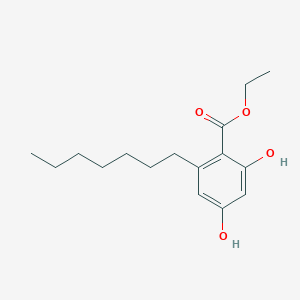
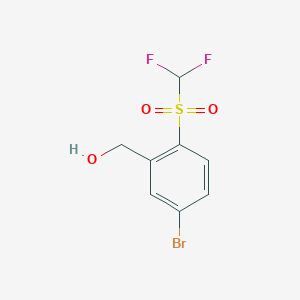

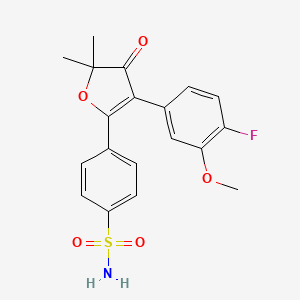
![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)
![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)

